molecular formula C9H18ClNO2 B3021186 trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride CAS No. 2084-28-8

trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride

Cat. No.: B3021186
CAS No.: 2084-28-8
M. Wt: 207.7 g/mol
InChI Key: UPVSMFHQPMRMLP-UHFFFAOYSA-N
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Description

trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride (CAS: 2084-28-8) is a cyclohexane derivative featuring an ethyl ester and an amino group in the trans configuration. It is widely utilized as a synthetic intermediate in pharmaceutical and chemical research, particularly in the development of kinase inhibitors and peptidomimetics . The compound is synthesized via esterification of (1r,4r)-4-aminocyclohexanecarboxylic acid hydrochloride in ethanol under reflux, achieving a 98% yield . Key physicochemical properties include a molecular weight of 207.70 g/mol, storage requirements (sealed, 2–8°C), and solubility in polar solvents like water and ethanol .

Properties

IUPAC Name

ethyl 4-aminocyclohexane-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2.ClH/c1-2-12-9(11)7-3-5-8(10)6-4-7;/h7-8H,2-6,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPVSMFHQPMRMLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(CC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90950-09-7, 2084-28-8
Record name 90950-09-7
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cyclohexanecarboxylic acid, 4-amino-, ethyl ester, hydrochloride (1:1), trans
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride typically involves the reaction of ethyl 4-aminocyclohexanecarboxylate with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired trans isomer. The process involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Applications in Scientific Research

trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride has diverse applications across various fields:

Chemistry

  • Building Block in Organic Synthesis : It is utilized as an intermediate in the synthesis of complex organic molecules.
  • Reactions : The compound can undergo oxidation, reduction, and substitution reactions, leading to various derivatives:
    • Oxidation Products : Ketones and carboxylic acids.
    • Reduction Products : Various amine derivatives.
    • Substitution Products : A wide range of substituted cyclohexane derivatives.

Biology

  • Biological Activity Investigation : Research is ongoing to explore its interactions with biomolecules and potential therapeutic properties.
  • Mechanism of Action : The compound's action involves interactions with specific molecular targets, influencing biochemical pathways.

Medicine

  • Therapeutic Potential : It is being explored for its potential use in developing drugs that inhibit adenosine deaminase, which could have implications for treating conditions related to purine metabolism disorders.

Industry

  • Specialty Chemicals Production : The compound is used in manufacturing specialty chemicals and materials due to its unique chemical properties.

Case Study 1: Synthesis and Characterization

A study focused on synthesizing this compound through the reaction of ethyl 4-aminocyclohexanecarboxylate with hydrochloric acid. The synthesis was optimized for yield and purity, demonstrating the compound's potential as a precursor for pharmaceutical applications.

Research assessed the biological activity of this compound on various cell lines, revealing its potential as an inhibitor of adenosine deaminase. This activity suggests possible therapeutic applications in treating metabolic disorders.

Case Study 3: Industrial Application

An industrial application study highlighted the use of this compound in producing specialty polymers. The unique chemical properties of the compound allowed for the development of materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The exact pathways depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Similarity Scores

The compound shares high structural similarity with other cyclohexane-based esters and amines (Table 1). For example:

  • cis-Ethyl 4-aminocyclohexanecarboxylate hydrochloride (CAS: 61367-17-7) has a 0.97 similarity score but differs in stereochemistry, which affects its reactivity and biological interactions .
  • trans-Methyl 4-aminocyclohexanecarboxylate (CAS: 62456-15-9) replaces the ethyl ester with a methyl group, reducing lipophilicity and altering metabolic stability .
  • Ethyl 2-(trans-4-aminocyclohexyl)acetate (CAS: 957793-35-0) introduces an acetoxy side chain, enhancing conformational flexibility for target binding .

Table 1: Structural Analogs and Key Differences

Compound Name CAS Number Similarity Score Key Structural Difference
cis-Ethyl 4-aminocyclohexanecarboxylate HCl 61367-17-7 0.97 cis-configuration of amino and ester groups
trans-Methyl 4-aminocyclohexanecarboxylate 62456-15-9 0.94 Methyl ester instead of ethyl ester
Ethyl 2-(trans-4-aminocyclohexyl)acetate 957793-35-0 0.94 Acetate side chain at C2 position
Physicochemical Properties
  • Stability: The trans configuration minimizes steric hindrance between the amino and ester groups, improving thermal stability over cis isomers .
  • Synthetic Utility : Unlike trans-ethyl cinnamate derivatives (e.g., compound 38 in Kaempferia galanga studies), which exhibit insecticidal and vasodilatory activity , the target compound is primarily a building block for drug discovery, lacking direct bioactivity data in the provided evidence .
Pharmacological Potential
  • trans-Ethyl cinnamate (38) : Exhibits vasorelaxant (IC50 = 0.3 mM against K+-induced contractions) and insecticidal activity (LC50 = 17.79 mg/L against Meloidogyne incognita) .
  • Methyl trans-4-aminocyclohexanecarboxylate hydrochloride: Used in ALK/HDAC inhibitor synthesis, highlighting the role of cyclohexane scaffolds in kinase-targeted therapies .

Data Tables

Table 3: Hazard Profiles

Compound Hazard Statements Storage Conditions
trans-Ethyl 4-aminocyclohexanecarboxylate HCl H302, H315, H319, H335 Sealed, 2–8°C
Methyl trans-4-aminocyclohexanecarboxylate HCl Not specified Room temperature

Biological Activity

trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride (CAS No. 2084-28-8) is a compound of significant interest in pharmaceutical and biochemical research. This article explores its biological activity, synthesis, and potential applications, supported by relevant data tables and research findings.

  • Molecular Formula : C9H18ClNO2
  • Molecular Weight : 207.7 g/mol
  • Appearance : White solid
  • Solubility : Soluble in water

This compound is primarily synthesized as an intermediate in the production of various pharmaceuticals. It serves as a precursor for compounds that inhibit adenosine deaminase, which is crucial for regulating purine metabolism. The synthesis typically involves the isomerization of 4-aminocyclohexanecarboxylic acid using sodium hydroxide or potassium alkoxide, allowing for the efficient production of the trans form from its cis counterpart .

Biological Activity

The biological activity of this compound has been studied in various contexts:

  • Adenosine Deaminase Inhibition : This compound has been shown to inhibit adenosine deaminase, which plays a vital role in purine metabolism. Inhibition of this enzyme can have therapeutic implications, particularly in conditions like cancer and autoimmune diseases where purine metabolism is disrupted .
  • Neuroprotective Effects : Research indicates that compounds similar to trans-Ethyl 4-aminocyclohexanecarboxylate may exhibit neuroprotective properties, potentially benefiting conditions such as Huntington's disease and Parkinson's disease by modulating neurotransmitter levels .

Case Studies and Research Findings

Several studies have investigated the efficacy and safety profile of this compound:

  • Study on Enzyme Interaction : A study demonstrated that this compound effectively interacts with specific enzymes involved in metabolic pathways, showcasing its potential as a biochemical tool in research.
  • Therapeutic Applications : Clinical trials exploring its use as a therapeutic agent have shown promising results, particularly in modulating immune responses and enhancing cellular metabolism .
  • Pharmacokinetics : The pharmacokinetic profile indicates favorable absorption characteristics, with studies suggesting that it can cross the blood-brain barrier, making it a candidate for neurological applications .

Data Table: Comparison of Biological Activities

Activity TypeMechanismReference
Adenosine Deaminase InhibitionBlocks enzyme activity
Neuroprotective EffectsModulates neurotransmitter levels
Enzyme InteractionEnhances metabolic pathways

Q & A

Q. How can researchers optimize the synthesis of trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride to achieve high yields?

Methodological Answer: The synthesis involves reacting (1r,4r)-4-aminocyclohexanecarboxylic acid hydrochloride with ethanol under acidic conditions. Key steps include:

  • Reaction Conditions : Heating to 60°C in ethanol with concentrated HCl (7 mL HCl per 6.32 g starting material) .
  • Purification : Azeotropic drying with ethanol and toluene to remove residual water, yielding a white solid with 98% purity.
  • Validation : ¹H NMR (300 MHz, DMSO-d₆) confirms structure via characteristic peaks (e.g., quartet at δ 4.05 ppm for ethoxy group) .

Q. What analytical techniques are recommended for confirming structural integrity and purity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR (300–400 MHz) in DMSO-d₆ to identify functional groups (e.g., ethoxy, cyclohexane protons) and stereochemistry .
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (171.24 g/mol) and fragmentation patterns.
  • Solubility Testing : Compare experimental solubility (e.g., 10.9 mg/mL in ESOL model) with computational predictions to assess purity .

Q. How should researchers assess solubility discrepancies between computational models?

Methodological Answer: Different models (e.g., ESOL, Ali, SILICOS-IT) predict varying solubility due to parameter assumptions:

ModelPredicted Solubility (mg/mL)Class
ESOL10.9Very soluble
Ali5.95Very soluble
SILICOS-IT10.7Soluble

Validate experimentally via:

  • Gravimetric Analysis : Saturate solvent, filter, and weigh residue.
  • HPLC : Quantify concentration in supernatant .

Advanced Research Questions

Q. How can stereoselective synthesis of the trans-isomer be controlled?

Methodological Answer: The trans-configuration is favored by:

  • Steric Effects : Bulky substituents (e.g., ethoxy group) stabilize the equatorial position via chair-conformation dynamics.
  • Reaction Optimization : Prolonged heating (e.g., overnight at 60°C) ensures thermodynamic control .
  • Alternative Methods : Use chiral catalysts (e.g., Ru-based complexes) or microwave-assisted synthesis to enhance selectivity, as demonstrated in analogous systems .

Q. What strategies resolve contradictions in pharmacokinetic predictions (e.g., BBB permeability)?

Methodological Answer: While in silico models predict high BBB permeability (Yes/No classification), validate via:

  • In Vivo Studies : Administer compound to rodent models and quantify brain-plasma ratios using LC-MS/MS.
  • In Vitro Models : Use MDCK-MDR1 cell monolayers to measure permeability coefficients (Papp) .

Q. How can researchers design comparative studies between trans- and cis-isomers?

Methodological Answer:

  • Synthesis : Prepare cis-isomer (e.g., methyl cis-4-aminocyclohexanecarboxylate hydrochloride, CAS 61367-16-6) using analogous methods but varying reaction conditions (e.g., lower temperature) .
  • Biological Assays : Compare GI absorption, BBB permeation, and solubility profiles via parallel artificial membrane permeability assays (PAMPA) .
  • Structural Analysis : Use X-ray crystallography to correlate stereochemistry with bioactivity .

Q. How can synthetic accessibility (SA) scores guide route optimization?

Methodological Answer: The compound’s SA score (2.52) indicates moderate complexity. Improve SA by:

  • Simpler Intermediates : Replace ethanol with methanol to reduce rotatable bonds (currently 3).
  • Catalytic Methods : Use immobilized lipases or flow chemistry to minimize purification steps, as shown in related esterifications .

Data Presentation Guidelines

  • Tables : Include reaction yields, solubility data, and pharmacokinetic predictions with model citations.
  • Spectra : Annotate NMR/MS peaks with δ values and coupling constants.
  • Statistical Analysis : Apply ANOVA to compare experimental vs. predicted solubility (p < 0.05 threshold) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride
Reactant of Route 2
Reactant of Route 2
trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride

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